molecular formula C29H25ClN2O5 B1667242 BMS-856 CAS No. 863382-83-6

BMS-856

Cat. No.: B1667242
CAS No.: 863382-83-6
M. Wt: 517 g/mol
InChI Key: KDBZEGIJKPPLLA-UHFFFAOYSA-N
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Description

BMS-856 is a compound displaying low nanomolar inhibition of 17beta-HSD3 enzymatic activity. It displays potent inhibition of 17beta-HSD3-mediated cellular conversion of AdT to testosterone and inhibited the 17beta-HSD3-mediated conversion of testosterone necessary to promote AR-dependent transcription. This compound is usedful for endocrine therapy of prostate cancer (PCa) which relies on agents which disrupt the biosynthesis of testosterone in the testis and/or by direct antagonism of active hormone on the androgen receptor (AR) in non-gonadal target tissues of hormone action such as the prostate.

Scientific Research Applications

Properties

CAS No.

863382-83-6

Molecular Formula

C29H25ClN2O5

Molecular Weight

517 g/mol

IUPAC Name

3-chloro-4-hydroxy-N-[2-[2-(2-methoxyphenyl)ethylcarbamoyl]-4-phenoxyphenyl]benzamide

InChI

InChI=1S/C29H25ClN2O5/c1-36-27-10-6-5-7-19(27)15-16-31-29(35)23-18-22(37-21-8-3-2-4-9-21)12-13-25(23)32-28(34)20-11-14-26(33)24(30)17-20/h2-14,17-18,33H,15-16H2,1H3,(H,31,35)(H,32,34)

InChI Key

KDBZEGIJKPPLLA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)O)Cl

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-856;  BMS 856;  BMS856;  UNII-7IQ5DK4G01;  7IQ5DK4G01.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccccc1CCNC(=O)c1cc(Oc2ccccc2)ccc1NC(=O)c1ccc(OCc2ccc(OC)c(OC)c2)c(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1E (27 mg, 0.04 mmol) in CH2Cl2 (2 mL) at 0° C. was treated with TFA (100 μL). The reaction was warmed to room temperature and stirred for three hours. The mixture was poured into EtOAc:buffer (1:1, pH 7, 40 mL) and the layers were separated. The organic layer was washed with pH 7 buffer (1×10 mL), dried (Na2SO4), filtered and concentrated to a yellow oil. The crude product was purified by preparative HPLC to afford 1F as a white solid (19 mg, 88%). 1H NMR (Acetone-d6) δ 8.80 (d, 1H, J=7.5 Hz), 8.17 (brs 1H), 8.01 (d, 1H, J=1.8 Hz), 7.81 (d, 1H, J=7.0 Hz), 7.45 (d, 1H, J=1.8 Hz), 7.36 (m, 2H), 7.15 (m, 5H), 6.97 (d, 1H, J=6.6 Hz), 6.89 (d, 1H, J=7.0 Hz), 6.79 (t, 1H, J=7.8 Hz), 3.77 (s, 3H), 3.64 (q, 2H, J=5.28 Hz), 2.93 (t, 2H, J=5.24 Hz). HPLC retention time=3.297 min. (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 220 nm). m/z=516.9 (M+H+).
Name
1E
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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